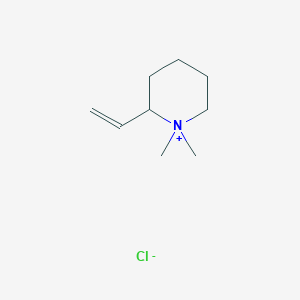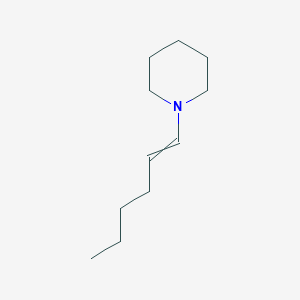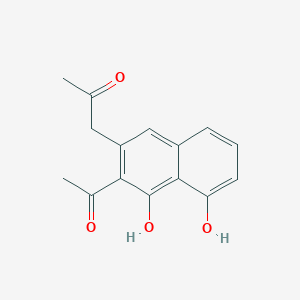![molecular formula C21H30O B14622508 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one CAS No. 60469-45-6](/img/structure/B14622508.png)
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, known for its rigid and strained ring systems, which make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids are commonly employed to increase the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: Known for its use in Diels-Alder reactions.
Bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the double bond.
Bicyclo[2.2.1]hept-2-ene: Used in polymerization reactions.
Uniqueness
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one is unique due to its dual bicyclic structures connected by a heptanone chain. This configuration provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60469-45-6 |
|---|---|
Molecular Formula |
C21H30O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1,7-bis(2-bicyclo[2.2.1]hept-5-enyl)heptan-4-one |
InChI |
InChI=1S/C21H30O/c22-21(5-1-3-17-11-15-7-9-19(17)13-15)6-2-4-18-12-16-8-10-20(18)14-16/h7-10,15-20H,1-6,11-14H2 |
InChI Key |
RAQJHVVINNGZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CCCC(=O)CCCC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14622427.png)
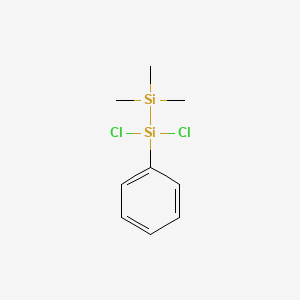
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
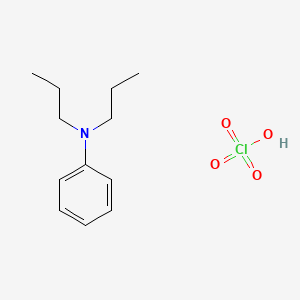
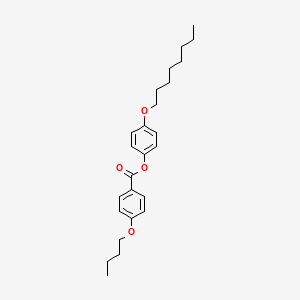
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
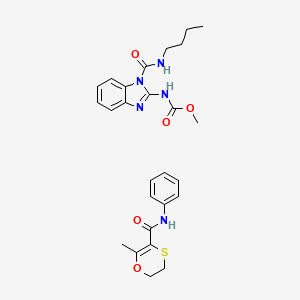
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
